Bamipine (CAS 4945-47-5) is a piperidine-derived first-generation H1-receptor antagonist primarily procured for topical antipruritic and anti-allergic formulations. Characterized by a high lipophilicity (LogP ~4.13) in its free base form, it is highly suitable for lipid-based ointments and water-in-oil emulsions, whereas its lactate (CAS 61670-09-5) and hydrochloride salts are utilized in aqueous or hydrogel systems [1]. Its primary industrial value lies in its potent localized efficacy combined with a lack of clinically relevant systemic absorption through intact skin, mitigating the sedative and anticholinergic side effects typical of its pharmacological class [2].
Substituting Bamipine with more ubiquitous first-generation antihistamines like diphenhydramine or promethazine in topical formulations compromises the systemic safety profile of the final product [1]. While diphenhydramine can cross the skin barrier and induce systemic anticholinergic and sedative effects—especially when applied over large surface areas or damaged skin—Bamipine is specifically retained in the local dermal layers, preventing systemic accumulation. Furthermore, attempting to substitute the Bamipine free base (CAS 4945-47-5) with its lactate salt without adjusting the vehicle polarity leads to phase separation in emulsion systems, dictating strict salt-to-vehicle matching during raw material procurement[2].
In topical antipruritic formulations, Bamipine demonstrates deep localized skin penetration with negligible systemic absorption through intact skin. Compared to diphenhydramine, which can exhibit systemic bioavailability and cross the blood-brain barrier even after topical application, Bamipine reaches maximal local effect in 20 to 60 minutes and maintains localized action for up to 48 hours without systemic accumulation [1].
| Evidence Dimension | Systemic absorption and local duration |
| Target Compound Data | Bamipine: Negligible systemic absorption; localized duration up to 48 hours |
| Comparator Or Baseline | Diphenhydramine: Measurable systemic absorption and CNS penetration risk |
| Quantified Difference | Near-zero systemic bioavailability for Bamipine vs. clinically relevant systemic uptake for diphenhydramine. |
| Conditions | Topical application on intact skin for acute pruritus. |
Ensures the formulation of safer topical antipruritics without the risk of systemic sedation or anticholinergic overdose, critical for pediatric or widespread dermal applications.
The procurement of Bamipine must be precisely matched to the target formulation vehicle. The Bamipine free base exhibits a high lipophilicity (LogP ~4.13), making it the optimal choice for lipid-rich ointments and water-in-oil (W/O) emulsions[1]. In contrast, Bamipine lactate (CAS 61670-09-5) provides the necessary aqueous solubility for clear hydrogel formulations. Substituting the free base into an aqueous gel results in precipitation and poor active pharmaceutical ingredient (API) distribution [2].
| Evidence Dimension | Aqueous solubility and lipophilicity (LogP) |
| Target Compound Data | Bamipine Free Base: LogP ~4.13 (highly lipophilic) |
| Comparator Or Baseline | Bamipine Lactate: High aqueous solubility |
| Quantified Difference | >3 log unit difference in effective aqueous solubility profile between the free base and the lactate salt. |
| Conditions | Standard formulation conditions at standard temperature and pressure. |
Dictates the exact CAS number a buyer must procure based on whether the end product is a lipid ointment (free base) or an aqueous gel (lactate).
Bamipine functions as a highly potent H1-receptor antagonist. While second-generation antihistamines like cetirizine are optimized purely for systemic H1 blockade, Bamipine's receptor binding profile is leveraged for rapid local receptor saturation in the dermis. Furthermore, its localized anticholinergic properties contribute to a membrane-stabilizing local anesthetic effect, which is superior to non-anticholinergic modern antihistamines for immediate bite and burn relief [1].
| Evidence Dimension | Localized antipruritic and anesthetic efficacy |
| Target Compound Data | Bamipine: Rapid H1 saturation combined with local anesthetic action |
| Comparator Or Baseline | Second-generation antihistamines (e.g., Cetirizine): Lack localized anesthetic/anticholinergic effects |
| Quantified Difference | Dual-action mechanism (H1 blockade + anesthetic) for Bamipine vs. single-action (H1 only) for modern systemic alternatives. |
| Conditions | Topical application for acute pruritus, frostbite, or insect stings. |
Justifies the continued industrial use of this first-generation compound in topical therapeutics over newer, non-sedating alternatives that lack immediate pain-relieving properties.
Bamipine free base (CAS 4945-47-5) is the API of choice for lipid-based ointments designed to treat acute eczema, frostbite, and thermal burns, owing to its high LogP (~4.13) and excellent dermal retention without systemic leakage [1].
For clear, fast-absorbing aqueous gels targeting insect bites and jellyfish stings, Bamipine lactate (CAS 61670-09-5) is procured instead of the free base, ensuring complete dissolution and rapid onset of action (20-60 minutes) [2].
Due to its documented lack of systemic absorption through intact skin, Bamipine is ideal for pediatric topical applications where systemic anticholinergic side effects—such as mydriasis, agitation, or sedation—must be strictly avoided, outperforming diphenhydramine in safety [3].